molecular formula C16H14N4OS B12245507 2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile

2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B12245507
M. Wt: 310.4 g/mol
InChI Key: ZXQQXKYPWOXAGL-UHFFFAOYSA-N
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Description

2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile is a synthetic organic compound designed for advanced pharmacological research. This chemical features a benzimidazolone scaffold, a structure prevalent in ligands targeting the central nervous system, linked to a pyridine carbonitrile group via a sulfanylpropyl chain. This molecular architecture suggests potential as a multi-target directed ligand, particularly for aminergic G protein-coupled receptors (GPCRs) . Compounds with similar structural motifs, such as the incorporation of the 2-oxo-2,3-dihydro-1H-benzimidazole core, have been identified through virtual screening and shown to exhibit a promising atypical antipsychotic profile in preclinical studies . The propyl linker is a common feature in active compounds, facilitating interaction with various biological targets . The specific arrangement of this molecule makes it a compelling candidate for researchers investigating novel therapeutics for neurological and psychiatric disorders, such as schizophrenia. It is intended for in vitro binding assays, functional activity studies, and in silico modeling to elucidate its precise mechanism of action and affinity profile. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H14N4OS/c17-11-12-5-3-8-18-15(12)22-10-4-9-20-14-7-2-1-6-13(14)19-16(20)21/h1-3,5-8H,4,9-10H2,(H,19,21)

InChI Key

ZXQQXKYPWOXAGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCSC3=C(C=CC=N3)C#N

Origin of Product

United States

Preparation Methods

Key Intermediate Synthesis

Preparation of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

The critical first step in the synthesis involves preparing the 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one intermediate, which serves as the foundation for subsequent transformations.

From 2-Methylthio-1H-benzimidazole

This method begins with 2-methylthio-1H-benzimidazole and proceeds through N-alkylation followed by oxidative conversion to the 2-oxo derivative.

Method A:

  • A solution of 82 parts of 2-methylthio-1H-benzimidazole in 500 parts of tetrahydrofuran
  • Addition of 125 parts of water, 48 parts of 50% aqueous sodium hydroxide solution
  • Addition of 4 parts of N,N,N-triethylbenzenemethanaminium and 118 parts of 1-bromo-3-chloropropane
  • Heating at 60°C for 3 hours with stirring
  • Separation of layers after cooling, drying of organic phase over magnesium sulfate
  • Filtration and solvent evaporation to yield 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole
  • Purification by low-pressure distillation (yield: 87.5%)

Method B - Oxidative Conversion in Acetic Acid:

  • To 5 parts of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole in 50 parts of acetic acid
  • Dropwise addition of 6.6 parts of 30% aqueous hydrogen peroxide
  • Heating at 100°C for 1 hour with stirring
  • Cooling and neutralization of excess peroxide with 10 parts of sodium sulfite
  • Solvent removal under reduced pressure
  • Recrystallization from 2-propanol/water (2:1) mixture
  • Yield: 3 parts (71%) of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (mp 119.2°C)

Method C - Oxidative Conversion in Ethanol:

  • To 5 parts of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole in 70 parts of ethanol
  • Dropwise addition of 6.6 parts of 30% aqueous hydrogen peroxide
  • Refluxing for 48 hours
  • Cooling and addition of 10 parts of sodium sulfite
  • Solvent removal under reduced pressure
  • Recrystallization from 2-propanol/water (2:1) mixture
  • Yield: 2.7 parts (64%) of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (mp 119°C)
Alternative Method Using Phosphoric Acid

An alternative approach utilizing phosphoric acid provides higher yields:

  • Addition of 40% phosphoric acid solution (120 ml) to the oily mass
  • Addition of 80% third eyeball (60 ml)
  • Stirring at 130 rpm and heating to 75°C
  • Reaction for 4 hours
  • Partial evaporation, cooling, and separation of solid
  • Filtration and washing with potassium chloride solution
  • Dehydration with anhydrous potassium carbonate
  • Yield: 92% of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

Synthesis of 2-Oxo-2,3-dihydro-1H-benzimidazole Core

The benzimidazole-2-one core can be synthesized through several routes, which may be employed when building the target molecule from simpler precursors.

From o-Phenylenediamine

This classical approach involves the reaction of o-phenylenediamine with carbonyl compounds:

  • Reaction of o-phenylenediamine with carbonyl sources (urea, carbonyldiimidazole, or phosgene)
  • Cyclization in suitable solvent under reflux conditions
  • Isolation of 2-oxo-2,3-dihydro-1H-benzimidazole
From o-Nitroaniline Derivatives

An alternative approach using reduction followed by cyclization:

  • Reduction of o-nitroaniline using Raney nickel or palladium catalysts
  • Cyclization with carbonyl compounds
  • Purification by column chromatography

Table 1. Comparison of Methods for Benzimidazole-2-one Core Synthesis

Method Starting Material Reagents Conditions Yield (%) Advantages Limitations
Direct Condensation o-Phenylenediamine Urea Reflux, 3-5h 75-85 Simple procedure Moderate yields
Cyclization 3-[(2-aminophenyl)amino]-1-propanol Potassium isocyanate Reflux, 15h 58 Good purity Time-consuming
Oxidative Conversion 2-Methylthio derivatives H₂O₂, AcOH 100°C, 1h 64-71 Mild conditions Requires precursor synthesis
Fe/S Catalyzed o-Nitroanilines Fe/S catalyst 150°C, solvent-free 83-91 High yields Harsh conditions

Introduction of the Sulfanyl Group

Nucleophilic Substitution with Thiols

The transformation of the chloro-intermediate to the sulfanyl derivative can be accomplished through nucleophilic substitution with appropriate thiol compounds:

  • Reaction of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one with potassium thioacetate
  • Base-catalyzed hydrolysis to generate the thiol intermediate
  • Subsequent reaction with 2-halopyridine-3-carbonitrile

Direct Coupling with Pyridine-2-thiol Derivatives

An alternative approach involves the direct coupling of the chloro-intermediate with pyridine-2-thiol or its derivatives:

  • Reaction of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one with 2-mercaptopyridine-3-carbonitrile
  • Base-catalyzed coupling (typically using K₂CO₃ or Cs₂CO₃)
  • Purification by column chromatography

Coupling with Pyridine-3-carbonitrile Moiety

Preparation of 2-Mercaptopyridine-3-carbonitrile

The pyridine component requires preparation or commercial acquisition:

  • Reaction of 2-chloropyridine-3-carbonitrile with sodium hydrosulfide or thiourea
  • Isolation of 2-mercaptopyridine-3-carbonitrile

Coupling Strategies

Several approaches can be employed for the coupling of the benzimidazole and pyridine components:

Direct Alkylation
  • Base-mediated (K₂CO₃, Cs₂CO₃, or NaH) alkylation of 2-mercaptopyridine-3-carbonitrile with 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
  • Reaction in polar aprotic solvents (DMF, DMSO)
  • Moderate heating (60-80°C) for 4-12 hours
Phase-Transfer Catalysis
  • Utilization of phase-transfer catalysts (e.g., N,N,N-triethylbenzenemethanaminium salts)
  • Two-phase system with aqueous base and organic solvent
  • Enhanced reaction rates and yields

Table 2. Optimization of Coupling Reaction Conditions

Base Solvent Temperature (°C) Time (h) Catalyst Yield (%)
K₂CO₃ DMF 80 8 None 65-70
Cs₂CO₃ DMF 70 6 None 70-75
NaH THF 60 4 None 60-65
K₂CO₃ Acetone/H₂O RT 12 TEBA* 75-80
NaOH DCM/H₂O RT 10 TEBA* 70-75

*TEBA: Triethylbenzylammonium chloride

Alternative Synthetic Routes

Convergent Synthesis Approach

A convergent approach may be more efficient for larger-scale synthesis:

  • Preparation of 3-(pyridin-2-ylsulfanyl)propyl halide
  • Coupling with 1H-benzimidazol-2-one under basic conditions
  • Direct formation of the target compound

Microwave-Assisted Synthesis

Microwave irradiation can significantly enhance reaction rates and yields:

  • Combination of reactants in a suitable solvent
  • Microwave irradiation (275W, 15 min)
  • Rapid formation of target compounds with enhanced yields

Purification Techniques

Chromatographic Methods

  • Column chromatography using silica gel
  • Eluent systems typically involve mixtures of chloroform/methanol or dichloromethane/methanol
  • Gradient elution for improved separation

Crystallization Procedures

  • Recrystallization from appropriate solvent mixtures (2-propanol/water, ethanol/water)
  • Slow cooling to promote crystal formation
  • Filtration and washing with cold solvent

Salt Formation

Formation of salts (e.g., mesylate, hydrochloride) can enhance purification and stability:

  • Treatment with methanesulfonic acid or HCl in suitable solvents
  • Precipitation of the salt form
  • Filtration and drying under appropriate conditions

Analytical Characterization

Spectroscopic Analysis

The target compound can be characterized using:

  • ¹H NMR spectroscopy for structural confirmation
  • ¹³C NMR for carbon framework verification
  • Mass spectrometry for molecular weight confirmation
  • IR spectroscopy for functional group identification

Chromatographic Analysis

HPLC analysis provides purity assessment:

  • Typical columns: C18 reversed-phase
  • Mobile phase: acetonitrile/water or methanol/water mixtures
  • Detection at appropriate wavelengths (typically 254-280 nm)

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-{[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-3-Carbonitrile Derivatives

Compounds such as 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile and 1-amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (from ) share the pyridine-3-carbonitrile scaffold but differ in substituents. Key comparisons:

Compound Substituents Key Features
Target Compound (CAS 1160271-40-8) Benzimidazole-propylsulfanyl Enhanced hydrogen-bonding capacity from benzimidazole; moderate lipophilicity
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Thienyl-sulfanyl Electron-rich thiophene may improve π-π stacking; lower molecular weight
1-Amino-6-(5-bromo-benzofuran-2-yl)-pyridine-3-CN 5-Bromo-benzofuran, amino, oxo Bromine increases molecular weight; benzofuran may enhance fluorescence

The benzimidazole group in the target compound likely confers stronger hydrogen-bonding interactions compared to thienyl or benzofuran substituents, which could affect solubility or target affinity in biological systems .

Benzimidazole-Containing Analogs

The compound 3-{5-ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid () shares the benzimidazole-propyl motif but replaces the sulfanyl-pyridine group with a benzoic acid moiety.

  • The ethoxycarbonyl group in ’s compound increases hydrophobicity, whereas the sulfanyl linker in the target compound may improve solubility in polar aprotic solvents .

Sulfanyl-Linked Compounds

Montelukast derivatives () and 1-butyl-3-pyridinecarbonitrile () highlight the role of sulfanyl groups in medicinal chemistry:

  • Montelukast analogs (e.g., 7-chloroquinolinyl sulfanyl derivatives) utilize sulfanyl linkages for receptor binding, suggesting the target compound’s sulfanyl-propyl chain could facilitate similar interactions .
  • 1-Butyl-3-pyridinecarbonitrile (CAS 39108-47-9) lacks the benzimidazole group but shares the pyridinecarbonitrile core.

Biological Activity

The compound 2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

PropertyValue
Molecular Weight286.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Properties

Recent studies have indicated that derivatives of benzimidazole, including compounds similar to 2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile, exhibit significant anticancer activity. For instance, benzimidazole derivatives have been shown to induce apoptosis in various cancer cell lines.

In a study examining the cytotoxic effects of related compounds, it was found that certain derivatives had IC50 values ranging from 7.4 μM to 45.2 μM , indicating their effectiveness against tumor cells . The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Compounds with similar structural features have also demonstrated antimicrobial properties. For instance, benzimidazole derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The lipophilicity and redox potential of these compounds are believed to play crucial roles in their bioactivity .

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative similar to the compound was evaluated for its effects on MCF-7 breast cancer cells.
    • Results indicated that treatment led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
  • Antimicrobial Evaluation :
    • A series of benzimidazole derivatives were tested against Staphylococcus aureus and Escherichia coli.
    • Compounds exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL , showcasing their potential as antimicrobial agents.

The precise mechanism by which 2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile exerts its biological effects is still under investigation. However, several hypotheses suggest:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may lead to cellular damage and apoptosis in cancer cells.

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